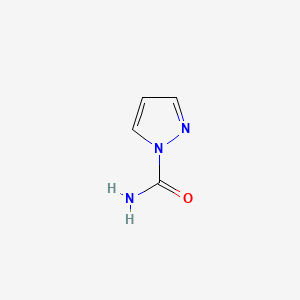

1H-Pyrazole-1-carboxamide

Übersicht

Beschreibung

Carzolamid ist ein Carboanhydrase-Inhibitor, der hauptsächlich zur Behandlung von erhöhtem Augeninnendruck bei Erkrankungen wie Offenwinkelglaukom und okulärer Hypertonie eingesetzt wird . Es ist ein nicht-bakteriostatisches Sulfonamid-Derivat, das durch Blockierung eines Enzyms im Ziliarfortsatz wirkt, das das Ionenhaushalt und den Flüssigkeitsdruck in den Augen reguliert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Carzolamid umfasst mehrere Schritte, beginnend mit der Reaktion von Thiophen-2-thiol mit But-2-ensäure zur Bildung eines racemischen Gemischs der Grundverbindung . Dieses Gemisch wird dann einer Säulenchromatographie und Auflösung unter Verwendung eines Trennmittels wie Di-p-toluoyl-L-weinsäuremonohydrat in n-Propanol unterzogen, um reines Carzolamid zu erhalten . Der Prozess beinhaltet auch die Oxidation eines Hydroxysulfonamid-Zwischenprodukts in Gegenwart von Oxidationsmitteln wie Persäure, tert-Butylhydroperoxid oder Wasserstoffperoxid .

Industrielle Produktionsmethoden

Die industrielle Produktion von Carzolamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig fortschrittliche Techniken wie stereoselektive Solvolyse und die Verwendung spezifischer Lösungsmittelsysteme eingesetzt werden, um die gewünschte Diastereoisomerenreinheit zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Carzolamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Das Hydroxysulfonamid-Zwischenprodukt wird zu der endgültigen Sulfonamidstruktur oxidiert.

Substitution: Die Ethylaminogruppe wird durch Substitutionsreaktionen eingeführt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Persäure, tert-Butylhydroperoxid, Wasserstoffperoxid.

Lösungsmittel: Aceton/Phosphatpuffer-Gemisch für stereoselektive Solvolyse.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist Carzolamid selbst, wobei eine hohe Diastereoisomerenreinheit durch sorgfältige Kontrolle der Reaktionsbedingungen erreicht wird .

Wissenschaftliche Forschungsanwendungen

Carzolamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Wird hauptsächlich in der Ophthalmologie zur Behandlung von Glaukom und okulärer Hypertonie eingesetzt.

Industrie: Wird bei der Herstellung von ophthalmischen Lösungen für medizinische Zwecke verwendet.

Wirkmechanismus

Carzolamid entfaltet seine Wirkung durch reversible Hemmung des Enzyms Carboanhydrase II und IV im Ziliarepithel . Diese Hemmung reduziert die Produktion von Kammerwasser und senkt so den Augeninnendruck . Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Umwandlung von Kohlensäure in Hydrogencarbonat und Protonen, was für die Flüssigkeitsregulation im Auge unerlässlich ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carzolamide involves several steps, starting with the reaction of thiophene-2-thiol with but-2-enoic acid to form a racemic mixture of the base compound . This mixture is then subjected to column chromatography and resolution using a resolving agent such as di-p-toluoyl-L-tartaric acid monohydrate in n-propanol to obtain pure Carzolamide . The process also involves oxidation of a hydroxysulfonamide intermediate in the presence of oxidizing agents like peracid, tert-butyl hydroperoxide, or hydrogen peroxide .

Industrial Production Methods

Industrial production of Carzolamide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques like stereoselective solvolysis and the use of specific solvent systems to achieve the desired diastereoisomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions

Carzolamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxysulfonamide intermediate is oxidized to form the final sulfonamide structure.

Substitution: The ethylamino group is introduced through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Peracid, tert-butyl hydroperoxide, hydrogen peroxide.

Solvents: Acetone/phosphate buffer mixture for stereoselective solvolysis.

Major Products

The major product of these reactions is Carzolamide itself, with high diastereoisomeric purity achieved through careful control of reaction conditions .

Wissenschaftliche Forschungsanwendungen

Carzolamide has a wide range of scientific research applications:

Wirkmechanismus

Carzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure . The compound binds to the active site of the enzyme, preventing the conversion of carbonic acid to bicarbonate and protons, which is essential for fluid regulation in the eye .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Carzolamid ist einzigartig in seiner Fähigkeit, eine effektive Senkung des Augeninnendrucks mit minimalen systemischen Nebenwirkungen im Vergleich zu oralen Carboanhydrase-Inhibitoren wie Acetazolamid zu erzielen . Seine topische Anwendung ermöglicht ein gezieltes Vorgehen im Auge und reduziert das Risiko systemischer Nebenwirkungen .

Eigenschaften

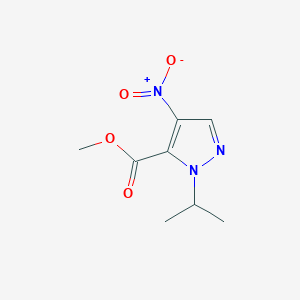

IUPAC Name |

pyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHGMFTRAFHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284284 | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-08-8 | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PS88G4BF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3058874.png)

![4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B3058876.png)

![Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-](/img/structure/B3058877.png)